2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride
Overview
Description
Scientific Research Applications
2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride is RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) . RIPK1 plays a crucial role in the regulation of cell survival and death, inflammation, and immunity .
Mode of Action
This compound potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction with RIPK1 leads to the inhibition of necroptosis, a form of programmed cell death .
Biochemical Pathways
The compound’s interaction with RIPK1 affects the necroptosis pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By inhibiting RIPK1, the compound prevents necroptosis, thereby promoting cell survival .
Pharmacokinetics
The compound’s molecular weight (23974) and molecular formula (C13H17NO•HCl) suggest that it may have good bioavailability .
Result of Action
The inhibition of RIPK1 by this compound results in the protection of cells from necroptosis . This can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the necroptosis pathway in vascular endothelial cells, protecting them from necrotic cell death induced by tumor cells . Additionally, it can alter the expression of genes involved in cell survival and apoptosis, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that the compound remains stable for a certain period before it starts to degrade, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as protecting cells from necroptosis. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects.
Preparation Methods
The synthesis of 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-indene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, under an inert atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride can be compared with other similar compounds, such as:
2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride: This compound has a similar indene structure but contains a hydrazine group instead of a pyrrolidinyl ether group.
Indole derivatives: These compounds share a similar heterocyclic structure and are used in various biological and chemical applications.
Imidazole containing compounds: These compounds also have significant biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in synthetic applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-10-4-5-12(8-11(10)3-1)15-13-6-7-14-9-13;/h4-5,8,13-14H,1-3,6-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXYQHPZWPJXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3CCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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